2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride
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Overview
Description
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde and ammonium chloride to introduce the aminomethyl group. The resulting intermediate is then reacted with chloroacetic acid to form the final product. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or water, followed by purification steps like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
4-Aminomethylpyrazole: A structurally similar compound with potential biological activities.
Pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
Uniqueness
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride is unique due to the presence of both the aminomethyl and acetic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-7(3-9)6(2)11(10-5)4-8(12)13;/h3-4,9H2,1-2H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSNUHCQKDQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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